An In-depth Technical Guide to 6-Bromonicotinic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 6-Bromonicotinic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structural information, and experimental protocols related to 6-Bromonicotinic acid. The information is curated for professionals in research and development, with a focus on clarity, accuracy, and practical application.
Chemical Identity and Physicochemical Properties
6-Bromonicotinic acid, also known as 6-bromopyridine-3-carboxylic acid, is a halogenated derivative of nicotinic acid.[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[2] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-bromopyridine-3-carboxylic acid | [3] |
| CAS Number | 6311-35-9 | [1][3][4] |
| Molecular Formula | C₆H₄BrNO₂ | [1][3][4] |
| Molecular Weight | 202.01 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder or plates | [4][5] |
| Melting Point | 200-203 °C | [2][4][6] |
| Boiling Point | 343.3 ± 27.0 °C (Predicted) | [2][4] |
| Density | 1.813 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 3.24 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in Methanol | [4][7] |
Structural Information
The structure of 6-Bromonicotinic acid consists of a pyridine (B92270) ring substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position.
| Identifier | String | Source(s) |
| SMILES | O=C(O)c1cc(Br)ncn1 | [4] |
| InChI | InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | [3][4] |
| InChIKey | JDJBRMNTXORYEN-UHFFFAOYSA-N | [1][3][4] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 6-Bromonicotinic acid.
The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment | Source(s) |
|---|---|---|---|---|---|
| 9.03 ppm | s | 1H | - | H2 (proton on C2) | [4][5] |
| 8.08 ppm | d | 1H | 8.0 Hz | H4 (proton on C4) | [4][5] |
| 7.64 ppm | d | 1H | 8.0 Hz | H5 (proton on C5) | [4][5] |
Solvent: CDCl₃. Note: The carboxylic acid proton is often not observed or is very broad.
The IR spectrum reveals the functional groups present in the molecule. While the full spectrum is available in databases[8], the characteristic absorption bands are expected in the following regions:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹[9].
-
C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹[9].
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C and C=N Stretch (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-Br Stretch: Typically found in the lower wavenumber region of the spectrum (below 800 cm⁻¹).
Mass spectrometry data, including GC-MS, is available and can be used to confirm the molecular weight and fragmentation pattern of the compound.[3] The exact mass is 200.94254 Da.[3]
Experimental Protocols: Synthesis
6-Bromonicotinic acid can be synthesized via several routes. Below are two detailed experimental protocols found in the literature.
This method involves the conversion of a hydroxyl group to a bromine atom using phosphorus pentabromide.[10]
Methodology:
-
Carefully add phosphorus pentabromide (18 g) to 6-hydroxynicotinic acid (4.17 g).
-
Heat the resulting mixture with stirring at 70-80°C for approximately 15 minutes.
-
Increase the temperature and continue heating at 120°C for 1 hour. The mixture will solidify into a yellow mass.
-
After cooling, add the solid mass to iced water.
-
Filter the resulting white precipitate of 6-bromonicotinic acid.
-
Wash the precipitate with water.
-
Recrystallize the product from aqueous ethanol (B145695) to yield the final product (yield: 4g).[10]
This protocol describes the oxidation of a methyl group to a carboxylic acid using potassium permanganate (B83412).[4]
Methodology:
-
Dissolve 2-bromo-5-methylpyridine (B20793) (100 g, 0.291 mol) in 1000 mL of water.
-
Add Aliquat 336 (2 mL) as a phase transfer catalyst.
-
Slowly add potassium permanganate (251 g, 0.797 mol) over a period of 1 hour.
-
Heat the reaction mixture to 110°C and stir for 30 minutes, then continue stirring for an additional hour to ensure the reaction is complete.
-
While hot, filter the mixture through diatomaceous earth and wash the filter cake with hot water.
-
Concentrate the filtrate to half its original volume under reduced pressure.
-
Add 48% hydrobromic acid (approx. 300 mL) to the concentrated filtrate to precipitate the product.
-
Filter the crystals of 6-bromonicotinic acid, wash with water, and dry to obtain the final product (yield: 52 g, 44%).[4]
Reactivity and Applications
6-Bromonicotinic acid is a versatile intermediate in organic chemistry. The bromine atom can be displaced or participate in cross-coupling reactions, while the carboxylic acid group can undergo esterification, amidation, or reduction. It is used as a starting material in the synthesis of other functionalized nicotinic acids, such as 6-fluoronicotinic acid.[11] It has been identified as a potential hypolipidemic agent and is used as a biochemical reagent in life science research.[2][4]
Safety Information
6-Bromonicotinic acid is associated with several hazard classifications.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5]
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]
Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and eye protection.[2]
References
- 1. 6-Bromonicotinic acid, 96% | Fisher Scientific [fishersci.ca]
- 2. 6-Bromonicotinic acid | CAS#:6311-35-9 | Chemsrc [chemsrc.com]
- 3. 6-Bromonicotinic acid | C6H4BrNO2 | CID 238932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]
- 5. 6-Bromonicotinicacid, CAS No. 6311-35-9 - iChemical [ichemical.com]
- 6. 6311-35-9 | 6-Bromonicotinic acid - Capot Chemical [capotchem.com]
- 7. 6-Bromonicotinic Acid 6311-35-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. IR _2007 [uanlch.vscht.cz]
- 10. prepchem.com [prepchem.com]
- 11. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
